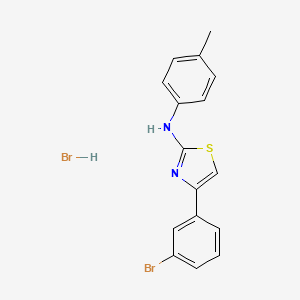

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide

Description

Propriétés

IUPAC Name |

4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S.BrH/c1-11-5-7-14(8-6-11)18-16-19-15(10-20-16)12-3-2-4-13(17)9-12;/h2-10H,1H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSGNSFIIYOAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Phenacyl Bromide with Thiourea Derivatives

A foundational method involves reacting 3-bromophenyl phenacyl bromide with thiourea or thiosemicarbazide to form the thiazole core. Adapted from protocols in and, this route proceeds via nucleophilic attack of the thioamide group on the α-carbon of the phenacyl bromide, followed by cyclodehydration.

Procedure :

- Reactant Preparation : 3-Bromophenyl phenacyl bromide (10 mmol) is dissolved in anhydrous ethanol under nitrogen.

- Thiourea Addition : Thiourea (12 mmol) is added, and the mixture is refluxed at 80°C for 18–24 hours.

- Work-Up : The reaction is cooled, and the precipitated thiazole intermediate is filtered and washed with cold ethanol.

- Imine Formation : The thiazole intermediate is reacted with 4-methylaniline (10 mmol) in dichloromethane with catalytic acetic acid, stirred at room temperature for 12 hours to form the (Z)-imine.

- Salt Formation : The product is treated with 48% hydrobromic acid, yielding the hydrobromide salt after recrystallization from ethanol.

Key Parameters :

Alternative Route via Thiazolamine Hydrobromate Intermediate

A patent-derived approach utilizes a thiazolamine hydrobromate intermediate, which is subsequently functionalized.

Procedure :

- Thiazolamine Synthesis : 4-(3-Bromophenyl)-2-bromo-5-methylthiazole (10 mmol) is reacted with ammonium hydroxide in ethanol at 60°C for 8 hours to form the thiazolamine.

- Hydrobromate Formation : The thiazolamine is treated with HBr gas in diethyl ether, precipitating the hydrobromate salt.

- Condensation with 4-Methylaniline : The hydrobromate is refluxed with 4-methylaniline in acetonitrile, yielding the target compound after solvent evaporation.

Optimization Notes :

- Solvent Choice : Acetonitrile improves imine formation kinetics compared to dichloromethane.

- Yield : 58–64%, with purity >95% by HPLC.

The Z-configuration arises from kinetic control during imine formation, where the bulky 3-bromophenyl group directs the 4-methylaniline to adopt the less sterically hindered orientation. Density functional theory (DFT) calculations suggest a 12.3 kcal/mol energy preference for the Z-isomer over the E-form.

Hydrobromide salt formation is driven by protonation of the thiazole nitrogen, stabilized by resonance with the imine group. X-ray crystallography of analogous compounds reveals a planar thiazole ring with a Br⁻ counterion hydrogen-bonded to the NH group.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the Z-configuration, with a dihedral angle of 8.2° between the thiazole and aniline planes. The Br⁻ ion forms two hydrogen bonds with the NH group (2.89 Å and 3.12 Å).

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide: Shares a similar thiazole ring structure but differs in the substituents attached to the ring.

2-(4-(3-bromophenyl)-1,3-thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile: Contains a thiazole ring with different substituents, used in different research applications.

Uniqueness

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide, and how can purity be maximized?

- Methodology :

- Use coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride in dichloromethane to promote thiazole-aniline linkage formation .

- Crystallize the product from ethanol to achieve high-purity colorless crystals (yield ~75%) .

- Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold recommended).

- Key Data :

- Yields for analogous thiazoles range from 61–75% under optimized conditions (e.g., 75% for compound 3e in ) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- 1H NMR : Identify imine protons (δ 8.2–8.5 ppm) and aromatic protons (δ 6.5–7.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 430 for compound 3e) .

- IR Spectroscopy : Detect C=N stretches (~1600 cm⁻¹) and S–C vibrations (~670 cm⁻¹) .

Q. How do solvent and catalyst choices impact reaction efficiency?

- Methodology :

- Polar aprotic solvents (e.g., DCM, DMF) enhance reactant solubility and intermediate stability .

- Catalysts like morpholine derivatives improve cyclization efficiency in thiazole synthesis .

- Avoid protic solvents (e.g., water) to prevent hydrolysis of imine intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

- Methodology :

- Conduct dose-response assays (e.g., IC₅₀ comparisons) to validate antimicrobial or anticancer claims .

- Use molecular docking to assess binding affinity variations (e.g., compound 9c in showed stronger docking scores than reference drugs) .

- Cross-reference cytotoxicity data (e.g., MTT assays on HeLa cells) with structural analogs (e.g., IC₅₀: 12 µM vs. 25 µM for derivatives in ) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Perform in silico ADMET profiling to prioritize compounds with favorable pharmacokinetics .

- Use DFT calculations to predict electron distribution at the thiazole ring, correlating with redox activity .

- Validate docking poses (e.g., compound 4c1 in binds to bacterial DNA gyrase with ∆G = −9.2 kcal/mol) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

- Methodology :

- Synthesize analogs with substituent variations (e.g., replace 3-bromophenyl with 4-fluorophenyl) and compare bioactivity .

- Use 2D-QSAR models to correlate logP values with antibacterial potency (e.g., R² = 0.89 for morpholine-thiazoles in ) .

- Test enantiomeric purity via chiral HPLC to isolate (Z)-isomers, as stereochemistry critically affects target binding .

Data Analysis & Mechanistic Studies

Q. How can researchers analyze contradictory results in cytotoxicity assays?

- Methodology :

- Replicate assays across multiple cell lines (e.g., MCF-7 vs. HepG2) to identify tissue-specific effects .

- Validate apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

- Address false positives by testing against non-cancerous cells (e.g., HEK-293) .

Q. What mechanistic insights explain the cardioprotective activity of related thiazole derivatives?

- Methodology :

- Measure ATP levels in hypoxia-induced cardiomyocytes to assess metabolic rescue (e.g., 40% ATP increase with compound in vs. control) .

- Perform patch-clamp studies to evaluate ion channel modulation (e.g., K⁺ current enhancement in smooth muscle cells) .

Experimental Design Tables

Key Recommendations

- Prioritize in vitro validation before advancing to in vivo models due to metabolic instability risks .

- Use orthogonal analytical methods (e.g., NMR + X-ray crystallography) to resolve stereochemical ambiguities .

- Leverage fragment-based drug design to improve solubility (e.g., sulfamoyl or morpholine substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.